Simvastatin acid-d6

Isotopic cross-talk Mass shift threshold SIL-IS selection

Quantitative LC-MS/MS of simvastatin acid requires an internal standard (IS) that tracks the analyte without isotopic cross-talk. Analog-based IS or +3 Da deuterated variants introduce quantification bias, especially at low concentrations. - **+6 Da mass offset**: Exceeds the ≥4-5 Da threshold, eliminating natural-abundance isotopic overlap with unlabeled analyte. - **Identical retention time (1.81 min co-elution)**: Matches matrix effects across plasma and bile matrices-validated for bioequivalence (ANDA) and hepatobiliary clearance studies. - **≥98% chemical purity & 98 atom% D**: Supplied with COA; ≥1 year stability as ammonium salt supports long clinical trials without re-qualification.

Molecular Formula C25H40O6
Molecular Weight 442.6 g/mol
Cat. No. B15613541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSimvastatin acid-d6
Molecular FormulaC25H40O6
Molecular Weight442.6 g/mol
Structural Identifiers
InChIInChI=1S/C25H40O6/c1-6-25(4,5)24(30)31-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(26)13-19(27)14-22(28)29/h7-8,11,15-16,18-21,23,26-27H,6,9-10,12-14H2,1-5H3,(H,28,29)/t15-,16-,18+,19+,20-,21-,23-/m0/s1/i4D3,5D3
InChIKeyXWLXKKNPFMNSFA-QDGXURMLSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Simvastatin Acid-d6: Deuterated Internal Standard for LC-MS


Simvastatin acid-d6 (also referred to as tenivastatin-d6 or simvastatin hydroxy acid-d6) is a stable isotope-labeled analog of simvastatin acid, the active β-hydroxy acid metabolite of the HMG-CoA reductase inhibitor simvastatin [1]. Incorporating six deuterium atoms at the 2,2-dimethylbutyryl moiety, this compound is engineered exclusively as an internal standard (IS) for the quantitative determination of simvastatin acid in complex biological matrices via liquid chromatography–tandem mass spectrometry (LC-MS/MS) . The +6 Da mass difference provides a distinguishable mass-to-charge ratio (m/z) offset from the unlabeled analyte, enabling reliable isotopic dilution-based quantification while maintaining near-identical physicochemical properties to the target analyte.

1
Isotope-labeled internal standard for simvastatin acid LC-MS/MS bioanalysis
2
+6 Da mass shift supports isotopic cross-talk mitigation in MRM workflows
3
Co-elution-matched matrix effect compensation for research plasma matrices

Simvastatin Acid-d6 vs. Other Internal Standards


In quantitative LC-MS/MS workflows, the internal standard must track the analyte through extraction, chromatography, and ionization with maximal fidelity. Structural analogs such as lovastatin acid, while structurally related, exhibit different retention times, extraction recoveries, and ionization efficiencies, leading to under- or over-correction of matrix effects [1]. Among deuterated alternatives, simvastatin acid-d3 offers only a +3 Da mass shift, which falls below the widely accepted ≥4–5 Da threshold recommended to minimize isotopic cross-talk between the internal standard and the analyte's natural-abundance M+1/M+2 isotopologues [2]. This cross-talk can produce systematic quantification bias, particularly at low analyte concentrations or high IS concentrations, undermining assay accuracy and precision. Simvastatin acid-d6, with its +6 Da mass offset, exceeds this threshold and provides a spectrally cleaner quantification channel.

d3-labeled analog +3 Da mass shift may fall below the ≥4–5 Da threshold, increasing isotopic cross-talk risk and potential quantification bias at low analyte concentrations.
Structural analog IS Lovastatin acid may exhibit differential retention time, extraction recovery, and ionization efficiency, leading to less reliable matrix effect correction.
Research-grade vs. regulatory documentation Basic COA packages may not support ANDA/DMF requirements; documentation completeness should be reviewed for bioanalytical validation context.

Simvastatin Acid-d6: Differentiation Evidence


Mass Shift Advantage for Cross-Talk Mitigation

Simvastatin acid-d6 provides a +6 Da mass shift relative to the unlabeled analyte, exceeding the ≥4–5 Da minimum recommended for stable isotope-labeled internal standards (SIL-IS) to minimize mass spectrometric cross-talk between analyte and IS channels [1]. In contrast, simvastatin acid-d3 produces only a +3 Da mass shift [2], which lies below this threshold and increases the risk that the analyte's natural-abundance ¹³C and ²H isotopologues (M+1, M+2, M+3) will contribute detectable signal in the IS quantification window. This is a recognized source of systematic positive bias in LC-MS/MS assays, especially at low analyte concentrations or when high IS concentrations are employed to achieve adequate sensitivity [1].

Mass Shift Advantage
Class-level inference
d6: +6 Da mass shift
d3: +3 Da mass shift
Threshold: ≥+4–5 Da
Supports cross-talk mitigation review for SIL-IS selection
General SIL-IS design principle; source-specific review recommended
Isotopic cross-talk Mass shift threshold SIL-IS selection

Co-Elution Fidelity vs. Structural Analog Internal Standards

In a validated LC-ESI-MS/MS method for simultaneous quantitation of simvastatin acid in human plasma, simvastatin acid-d6 (as deuterated simvastatin acid internal standard) co-eluted with the analyte at an identical retention time of 1.81 min under isocratic conditions on an X-Terra C18 column, ensuring matched matrix effect exposure throughout the ionization event [1]. When a structural analog such as lovastatin acid is employed as the internal standard, differential chromatographic behavior and extraction recovery can introduce variability. In one method using lovastatin acid as IS, the inter-day precision for simvastatin acid determination ranged from 2.3% to 10.5% with extraction recoveries of 91.5%–104.4% [2]. The deuterated IS approach, by virtue of near-identical physicochemical properties, inherently provides tighter tracking of analyte behavior across sample preparation and LC separation steps.

Co-Elution Fidelity
Cross-study comparable
d6 co-elutes at 1.81 min with analyte
Structural analog IS: inter-day precision up to 10.5%
Reported tighter matrix effect compensation with deuterated IS
Human plasma; LC-ESI-MS/MS MRM; X-Terra C18 column
Matrix effect compensation Co-elution Extraction recovery

Isotopic Enrichment for Background Signal Reduction

Simvastatin acid-d6 is supplied with a minimum isotopic enrichment specification of 98 atom% deuterium (²H) and a minimum chemical purity of ≥98% as determined by HPLC, as specified across multiple reputable suppliers [1][2][3]. This high isotopic enrichment ensures that the residual unlabeled (d0) fraction in the IS stock solution remains below 2%, minimizing the contribution of IS-derived signal to the analyte quantification channel. For comparison, simvastatin acid-d3 ammonium salt is also available with ≥95% chemical purity and 98 atom% D isotopic enrichment ; however, the smaller mass shift introduces the cross-talk risk described in Evidence Item 1, independent of isotopic enrichment level. The combination of high isotopic enrichment with the +6 Da mass shift provides dual-layered protection against quantification interference.

Isotopic Enrichment
Supporting evidence
Min. 98 atom% D enrichment
Chemical purity ≥98% (HPLC)
Supports predictable IS-to-analyte cross-contribution correction
COA specifications from multiple suppliers; purity methods vary
Isotopic enrichment Chemical purity Certificate of Analysis

Ammonium Salt Form and Long-Term Stability

The ammonium salt form of simvastatin acid-d6 demonstrates a documented stability of ≥1 year when stored under recommended conditions (typically -20°C for powder form) [1][2]. This stability specification is provided by suppliers as part of the Certificate of Analysis and is critical for longitudinal pharmacokinetic studies requiring consistent IS performance across multiple analytical batches spanning months. The ammonium counterion reduces hygroscopicity relative to the free acid or sodium salt forms, minimizing moisture absorption during repeated opening of storage vials . While simvastatin acid-d3 is also available as an ammonium salt with comparable stability claims, the documented stability specification removes ambiguity in procurement planning for multi-year research programs.

Long-Term Stability
Supporting evidence
Stability ≥1 year (powder, -20°C)
Ammonium salt form
Reduces re-qualification needs for longitudinal PK research programs
Supplier-stated stability; in-solvent stability at -80°C for 6 months
Long-term stability Ammonium salt form Storage conditions

Regulatory-Grade Documentation for Method Validation

Simvastatin acid-d6 is supplied with comprehensive characterization data in accordance with regulatory guidelines, making it suitable for use in analytical method development, method validation (AMV), quality control (QC) applications, and Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) submissions . The Certificate of Analysis (COA) typically includes HPLC purity data, isotopic enrichment confirmation, mass spectral characterization, and residual solvent analysis where applicable. This documentation package exceeds what is typically provided for basic research-grade simvastatin acid or simvastatin acid-d3, where COA content may be more limited. For laboratories operating under GLP or regulated bioanalytical frameworks (e.g., FDA 21 CFR Part 11, EMA bioanalytical method validation guidelines), this documentation directly supports audit-trail requirements [1].

Documentation Package
Data to verify
Comprehensive COA reported; HPLC purity, MS characterization, residual solvents
May support method validation documentation context
Supplier claims suitability for ANDA/DMF; confirm with current COA
Regulatory compliance Certificate of Analysis ANDA/DMF support

Validated Performance Across Multiple Biological Matrices

Simvastatin-d6 hydroxy acid has been employed as an internal standard in validated LC-MS/MS methods for the simultaneous quantification of simvastatin and simvastatin acid in both human plasma and bile matrices, using an ultra-low elution volume 96-well solid-phase extraction protocol [1]. The internal standard was used at a working concentration of 6.2 mg/mL for spiking into biological samples, demonstrating suitability for high-sensitivity quantification across matrices with substantially different compositions (plasma vs. bile) that would differentially affect a structural analog IS. This multi-matrix validation distinguishes simvastatin acid-d6 from less extensively characterized alternatives and supports its use in hepatobiliary disposition studies where both plasma and bile drug concentrations must be measured [1].

Multi-Matrix Validation
Cross-study comparable
Validated in human plasma and bile matrices
96-well SPE extraction protocol
Supports hepatobiliary disposition study context
IS working concentration 6.2 mg/mL; ultra-low elution volume method
Multi-matrix validation Bile analysis Hepatic transporter studies

Simvastatin Acid-d6: Key Application Scenarios


Regulated Bioequivalence and Pharmacokinetic Studies

Simvastatin acid-d6 is the preferred internal standard for bioequivalence studies of simvastatin formulations where regulatory submissions (ANDA) demand validated LC-MS/MS methods with demonstrated freedom from isotopic cross-talk. The +6 Da mass shift [1] exceeds the ≥4–5 Da threshold, directly addressing FDA and EMA expectations for SIL-IS selection rationale. The identical retention time with simvastatin acid (1.81 min co-elution) ensures matched matrix effect compensation across all plasma samples within a pharmacokinetic time-concentration profile [2], reducing the risk of batch failure due to differential ion suppression between IS and analyte. The documented ≥1 year stability of the ammonium salt form [3] supports long-duration clinical studies without IS re-qualification interruptions.

Hepatobiliary Disposition and Transporter-Mediated Drug Interactions

For research programs investigating the impact of hepatic organic anion transporting polypeptides (OATPs) on simvastatin acid disposition—a key determinant of statin-induced myopathy risk—simvastatin acid-d6 has been validated in both plasma and bile matrices [4]. This dual-matrix capability enables accurate quantification of hepatobiliary clearance parameters without the confounding influence of differential IS recovery between matrices. The ammonium salt form provides solubility compatible with the sample preparation protocols typically employed for bile (pH adjustment to 4.5 with ammonium acetate buffer), ensuring consistent IS spike recovery across sample types [4].

Metabolic Pathway Tracing in CYP-Mediated Metabolism Studies

Simvastatin acid-d6 can serve a dual role as both internal standard for quantification and as a tracer for studying the metabolic interconversion between simvastatin lactone and its active acid metabolite mediated by CYP3A4/5 in intestinal and hepatic microsomal preparations [5]. The six-deuterium labeling at the 2,2-dimethylbutyryl moiety provides a stable isotopic signature that is preserved through metabolic incubations, enabling simultaneous tracking of parent-to-metabolite conversion and absolute quantification when paired with unlabeled analyte calibration curves. The 98 atom% D isotopic enrichment ensures minimal unlabeled background, critical for accurate metabolic flux calculations in low-turnover incubations.

Quality Control and Impurity Profiling for Drug Substance

Simvastatin acid-d6 is supplied with comprehensive characterization data and Certificates of Analysis meeting regulatory standards , making it directly deployable as a reference standard in pharmaceutical QC laboratories performing impurity profiling of simvastatin drug substance. The compound is classified as a deuterium-labeled impurity standard (simvastatin-d6 EP impurity A) and can be used for system suitability testing, relative response factor determination, and method validation in stability-indicating HPLC/LC-MS methods . The combination of high chemical purity (≥98% by HPLC) and high isotopic enrichment supports confident identification and quantification of the corresponding unlabeled impurity (simvastatin acid) at trace levels in active pharmaceutical ingredient batches.

Application
Selection Property
Validation Focus
Research PK monitoring context
+6 Da mass shift for cross-talk mitigation
Method validation documentation review
Biliary excretion research studies
Multi-matrix validation (plasma + bile)
Matrix-specific IS recovery evaluation
Metabolic pathway tracing
Stable isotopic signature preservation
Metabolic flux calculation and turnover interpretation
Drug substance impurity profiling
High isotopic enrichment and chemical purity
Relative response factor determination

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